molecular formula C11H21BO3 B1451549 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane CAS No. 1391850-39-7

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane

Cat. No.: B1451549
CAS No.: 1391850-39-7
M. Wt: 212.1 g/mol
InChI Key: XSXAADPZJBSVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is a sophisticated pinacol boronic ester that serves as a versatile synthetic intermediate, particularly in metal-catalyzed cross-coupling reactions. Its primary research value lies in its application in the Suzuki-Miyaura cross-coupling reaction , a powerful method for the efficient construction of biaryl and heteroaryl carbon-carbon bonds, which is a fundamental transformation in the synthesis of complex organic molecules. The tetrahydropyran (THP) moiety incorporated into this reagent introduces a three-dimensional, oxygen-containing heterocycle, making it a valuable building block for the exploration of three-dimensional chemical space in medicinal chemistry , a key strategy for developing compounds with improved physicochemical properties and pharmacological profiles. The mechanism of action involves the transmetalation step of the catalytic cycle, where the boronate complex formed from this ester transfers its tetrahydropyran-3-yl group to a palladium catalyst, which subsequently forms the new carbon-carbon bond. This compound is extensively used in the synthesis of pharmaceutical intermediates and agrochemicals, as well as in materials science for the creation of novel organic electronic compounds and liquid crystals. The pinacol protecting group enhances the stability and crystallinity of the boronic ester, facilitating its handling and storage compared to its boronic acid counterpart, while remaining reactive under standard coupling conditions. Its application is critical for researchers aiming to incorporate a saturated, chiral, and polar fragment into a target molecular architecture, thereby modulating properties such as solubility, metabolic stability, and target binding affinity.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-(oxan-3-yl)-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BO3/c1-10(2)11(3,4)15-12(14-10)9-6-5-7-13-8-9/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXAADPZJBSVSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane

General Synthetic Strategy

The preparation generally involves the formation of the boronate ester ring from pinacol and the corresponding boron-containing intermediate bearing the tetrahydropyran substituent. Key approaches include:

Specific Synthetic Routes

Hydroboration of Tetrahydropyran-Substituted Alkenes
  • Starting from an alkene functionalized with a tetrahydro-2H-pyran-3-yl group, hydroboration with borane reagents (e.g., BH3·THF) yields the corresponding alkylborane intermediate.
  • Subsequent treatment with pinacol under anhydrous conditions affords the pinacol boronate ester.
  • Reaction conditions typically involve mild temperatures (0 °C to room temperature) and inert atmosphere to prevent oxidation.
Transition Metal-Catalyzed Borylation
  • Catalytic borylation of alkyl or vinyl halides bearing the tetrahydropyran substituent can be performed using bis(pinacolato)diboron (B2pin2) and palladium or nickel catalysts.
  • This method allows for regioselective installation of the boronate ester at the desired carbon center.
  • Typical catalysts include Pd(dppf)Cl2 or Ni(cod)2 with appropriate ligands.
  • Reaction conditions: polar aprotic solvents (e.g., dioxane), elevated temperatures (60–100 °C), and base additives such as KOAc.
Direct Condensation from Boronic Acids
  • If the corresponding tetrahydropyran-substituted boronic acid is available, condensation with pinacol in the presence of drying agents (e.g., MgSO4) in dichloromethane can yield the desired boronate ester.
  • This approach is exemplified by procedures for related dioxaborolane compounds, where the boronic acid intermediate is first prepared and then converted to the pinacol ester in a separate step.

Representative Experimental Procedure (Adapted from Related Boronate Ester Syntheses)

Step Reagents & Conditions Description
1 Tetrahydropyran-substituted alkene + BH3·THF Hydroboration at 0 °C to room temperature under argon for 2–4 hours
2 Intermediate alkylborane + pinacol + MgSO4 Stirring in dry dichloromethane at room temperature for 16 hours
3 Filtration and solvent removal Filtration through Celite, solvent evaporation under reduced pressure
4 Purification Column chromatography using silica gel, eluting with hexane/ethyl acetate mixtures

Research Findings and Optimization Parameters

  • Yield: Typical isolated yields range from 70% to 90% depending on substrate purity and reaction scale.
  • Purity: High purity (>95% by NMR and GC) can be achieved with careful purification.
  • Reaction Time: Hydroboration is usually complete within a few hours; esterification with pinacol requires overnight stirring.
  • Solvent Choice: Dichloromethane is preferred for pinacol condensation due to its ability to dissolve both reactants and facilitate water removal.
  • Drying Agents: Anhydrous magnesium sulfate or sodium sulfate is critical to drive the equilibrium toward ester formation by removing water.

Data Table Summarizing Preparation Parameters

Parameter Typical Conditions Notes
Starting Material Tetrahydropyran-substituted alkene or boronic acid Purity >98% recommended
Hydroboration Reagent BH3·THF (1.0 equiv) Alternative: 9-BBN for regioselectivity
Pinacol Equivalents 1.05 equiv Slight excess to ensure complete esterification
Solvent Dichloromethane (dry) Also used for esterification step
Temperature 0 °C to room temperature Hydroboration at low temp; esterification at RT
Reaction Time Hydroboration: 2–4 h; Esterification: 16 h Esterification overnight to ensure completion
Atmosphere Argon or nitrogen Prevents oxidation of boron intermediates
Drying Agent MgSO4 or Na2SO4 Removes water formed during esterification
Purification Silica gel chromatography Hexane/ethyl acetate mixtures
Yield 70–90% Dependent on substrate and scale

Notes on Variants and Related Compounds

  • The position of the tetrahydropyran substituent (e.g., 2- vs 3- or 4-position) may require slight modifications in reaction conditions due to steric or electronic effects.
  • Alternative protecting groups on the tetrahydropyran ring can influence solubility and reactivity.
  • Enantioselective catalytic methods have been reported for related boronate esters, offering chiral versions of these compounds for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Palladium catalysts are commonly employed in cross-coupling reactions.

Major Products:

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds in Suzuki-Miyaura reactions.

Scientific Research Applications

Organic Synthesis

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is extensively used in organic synthesis for the formation of carbon-carbon bonds. It is particularly effective in:

  • Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a boronate reagent that facilitates the coupling of aryl halides with organoboron compounds to form biaryl compounds. Its stability under various conditions enhances reaction yields and selectivity .

Medicinal Chemistry

The compound plays a crucial role in the development of pharmaceuticals:

  • Anticancer Agents : Research indicates that derivatives of this compound exhibit significant anticancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. Mechanisms include cell cycle arrest and modulation of apoptotic pathways .
  • Antiviral Compounds : Its ability to modify biological molecules allows for the design of antiviral agents targeting specific viral mechanisms .

Materials Science

In materials science, this compound is utilized for:

  • Polymer Development : It acts as a building block for synthesizing advanced polymers and nanomaterials. Its unique properties enhance the performance and stability of these materials in high-tech applications .

Biological Research

The compound's interactions with biological targets have led to its exploration in various biological studies:

  • Enzyme Inhibition : It has shown potential as an inhibitor for enzymes involved in metabolic pathways related to cancer and other diseases .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of this compound demonstrated its effectiveness against multiple cancer cell lines. The compound was found to induce G2/M phase arrest and promote apoptosis through intrinsic pathways by regulating pro-apoptotic and anti-apoptotic proteins.

Case Study 2: Polymer Synthesis

In another study focused on materials science, researchers utilized this compound in synthesizing novel polymers with enhanced mechanical properties. The incorporation of boron into polymer matrices improved thermal stability and resistance to degradation under environmental stressors.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane exerts its effects involves the formation of boronate complexes. These complexes facilitate various chemical transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table highlights key structural analogs of 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane, emphasizing substituent variations, synthesis, and applications:

Compound Name Substituent Molecular Weight (g/mol) CAS No. Key Applications/Synthesis References
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane Thiophene-2-yl 209.07 N/A Suzuki coupling for conjugated polymers; synthesized via Pd-catalyzed borylation
(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane Styryl 230.12 N/A Hydroboration of phenylacetylene; used in alkene functionalization
4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)prop-1-en-1-yl)-1,3,2-dioxaborolane THP-2-yloxy allyl 268.16 642066-70-4 Intermediate in medicinal chemistry; synthesized via allylboration
4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane Phenethyl 232.13 N/A Hydrofunctionalization of styrene; 93% yield using UiO-Co catalyst
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran 3,6-Dihydro-2H-pyran-4-yl 210.08 287944-16-5 Cross-coupling reagent; 95% purity, amber glass packaging
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-4-yl)-1,3,2-dioxaborolane THP-4-yl 210.08 1131912-76-9 Not explicitly stated; likely used in Suzuki-Miyaura reactions

Reactivity and Stability

  • Electronic Effects : The electron-donating oxygen in the THP ring may enhance the boronate’s stability toward hydrolysis relative to aliphatic analogs like 4,4,5,5-tetramethyl-2-octyl-1,3,2-dioxaborolane .
  • Synthetic Yields : Derivatives with aryl substituents (e.g., phenethyl, thiophen-2-yl) often achieve >90% yields under optimized catalytic conditions , whereas allyl-THP derivatives (e.g., 642066-70-4) report moderate yields (~75%) due to competing side reactions .

Spectroscopic and Physical Properties

  • ¹H NMR : The THP-3-yl substituent generates distinct splitting patterns in the δ 1.2–4.0 ppm range (e.g., THP ring protons), differing from the sharp singlet (δ 1.22 ppm) of the pinacol methyl groups .
  • ¹¹B NMR : Boron chemical shifts for THP-substituted derivatives (δ ~33 ppm) align with other pinacol boronates, confirming minimal electronic perturbation from the THP group .

Biological Activity

4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article will delve into its synthesis, biological properties, and specific case studies that highlight its applications in medicinal chemistry.

  • Molecular Formula : C17_{17}H25_{25}BO4_{4}
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 889865-38-7
  • Appearance : White to light yellow powder or crystals
  • Melting Point : 57.0 to 61.0 °C

Synthesis

The synthesis of this compound typically involves the reaction of boronic acids with tetrahydro-pyran derivatives. The process can be optimized for yield and purity through various reaction conditions including temperature and solvent selection.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

CompoundTargetIC50 (µM)
Compound ACDK20.016
Compound BCDK20.045
4,4,5,5-Tetramethyl-DioxaborolaneCDK2TBD

In a structure-activity relationship (SAR) study involving pyrido[3,4-d]pyrimidines, it was found that the introduction of the dioxaborolane moiety significantly enhanced the efficacy against CDK2 (cyclin-dependent kinase 2), a critical target in cancer therapy .

Antiparasitic Activity

Another area of interest is the antiparasitic activity of this compound. Research has shown that derivatives containing boron can enhance the bioavailability and efficacy of antiparasitic agents. The incorporation of polar functionalities in similar structures has been linked to improved solubility and metabolic stability .

Case Study 1: CDK2 Inhibition

A study published in the Journal of Medicinal Chemistry demonstrated that a series of dioxaborolane derivatives were tested for their ability to inhibit CDK2. The results indicated that certain modifications led to nanomolar IC50 values, suggesting potent inhibitory activity .

Case Study 2: Synthesis and Evaluation of Antiparasitic Agents

In another study focusing on the synthesis of pyrido[3,4-d]pyrimidine derivatives containing dioxaborolane units, researchers evaluated their antiparasitic properties against Trypanosoma brucei. The findings showed promising results with several compounds exhibiting significant activity at low concentrations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4,5,5-tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via palladium-catalyzed borylation of a halogenated precursor (e.g., bromo-tetrahydro-2H-pyran derivative) with bis(pinacolato)diboron (B₂Pin₂) under inert conditions. Key parameters include catalyst choice (e.g., Pd(dppf)Cl₂), solvent (THF or dioxane), and temperature (80–100°C). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity .
  • Optimization : Adjusting stoichiometry (1:1.2 molar ratio of precursor to B₂Pin₂) and using microwave-assisted synthesis can reduce reaction time from 12–24 hours to 2–4 hours while maintaining yields >85% .

Q. Which spectroscopic techniques are most effective for characterizing this boron-containing heterocycle?

  • Key Techniques :

  • ¹¹B NMR : Confirms boronate ester formation (δ ~30–35 ppm) and absence of free boronic acid (δ ~10 ppm) .
  • ¹H/¹³C NMR : Assigns tetrahydro-2H-pyran substituent signals (e.g., axial/equatorial protons at δ 1.5–4.0 ppm) and pinacol methyl groups (δ ~1.2–1.3 ppm) .
  • HRMS (ESI) : Validates molecular weight with <5 ppm error (e.g., [M+H]⁺ calculated for C₁₃H₂₃BO₄: 266.1684; observed: 266.1681) .

Advanced Research Questions

Q. How does the tetrahydro-2H-pyran substituent influence the reactivity of this boronate ester in cross-coupling reactions?

  • Steric and Electronic Effects : The pyran ring introduces steric hindrance, reducing coupling efficiency in Suzuki-Miyaura reactions compared to phenyl-substituted analogs. However, its electron-donating oxygen atom stabilizes the boronate intermediate, enabling selective couplings with electron-deficient aryl halides (e.g., 4-nitrophenyl bromide) .
  • Mitigation Strategies : Use polar aprotic solvents (DMF or DMSO) and elevated temperatures (100–120°C) to enhance reactivity .

Q. What analytical approaches resolve contradictions in reported catalytic activity data for this compound?

  • Case Study : Discrepancies in Suzuki reaction yields (60–95%) across studies may arise from:

  • Impurity Profiles : Trace Pd contamination (detected via ICP-MS) can artificially inflate yields. Purify the boronate ester via recrystallization (hexane/CH₂Cl₂) to eliminate residual catalysts .
  • Substrate Scope : Activity varies with aryl halide electronic properties (e.g., electron-withdrawing groups enhance transmetallation). Standardize testing with 4-bromotoluene as a benchmark substrate .

Q. How can computational modeling predict regioselectivity in functionalization reactions involving this compound?

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map transition states. For example, calculations show that electrophilic substitution at the pyran C4 position is favored (ΔG‡ = 18.3 kcal/mol) over C2 (ΔG‡ = 22.1 kcal/mol) due to hyperconjugative stabilization .
  • Validation : Correlate computational predictions with experimental outcomes using regioselective bromination (NBS, AIBN) and HPLC analysis .

Methodological Notes

  • Synthetic Reproducibility : Always degas solvents (N₂/Ar sparging) to prevent boronate oxidation.
  • Data Interpretation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to avoid misassignment of overlapping signals .
  • Safety : Handle under inert atmosphere (glovebox) due to moisture sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
4,4,5,5-Tetramethyl-2-(tetrahydro-2H-pyran-3-yl)-1,3,2-dioxaborolane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.